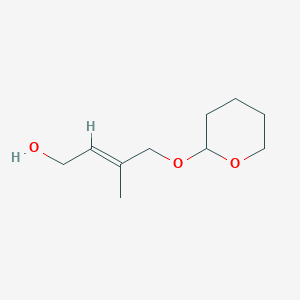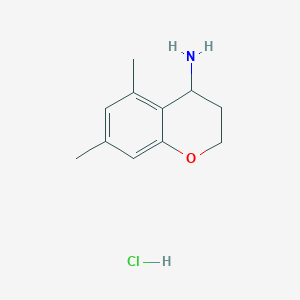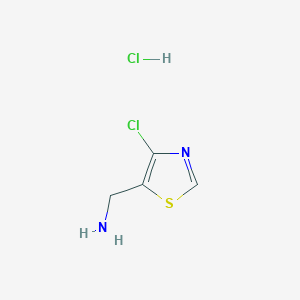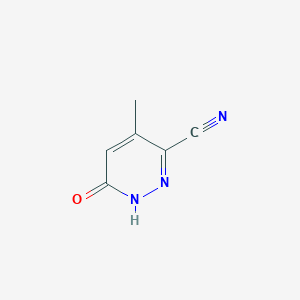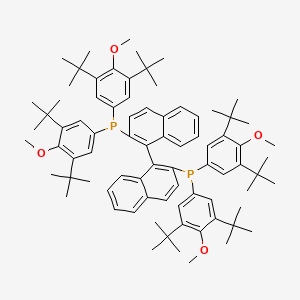
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene,” commonly referred to as BINAP, belongs to the class of chiral ligands. Its structure consists of two naphthalene rings connected by a central phosphorus atom, with bulky tert-butyl and methoxy substituents. BINAP is optically active due to its chirality, and it plays a crucial role in asymmetric synthesis and catalysis.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for BINAP, but one common method involves the following steps:
Phosphorylation: Start with 1,1’-binaphthyl (BINOL) and react it with chlorodiphenylphosphine (Ph₂PCl) to form the corresponding phosphine oxide.
Reduction: Reduce the phosphine oxide using a strong reducing agent (e.g., lithium aluminum hydride, LiAlH₄) to obtain BINAP.
b. Industrial Production: In industry, BINAP is produced on a larger scale using similar methods. The process is optimized for efficiency and yield.
Análisis De Reacciones Químicas
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
Aplicaciones Científicas De Investigación
BINAP finds applications in various fields:
Asymmetric Synthesis: BINAP-based catalysts enable enantioselective transformations.
Medicinal Chemistry: BINAP derivatives are explored for drug development.
Materials Science: BINAP-containing polymers exhibit unique properties.
Coordination Chemistry: BINAP-metal complexes serve as versatile catalysts.
Mecanismo De Acción
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
Comparación Con Compuestos Similares
BINAP’s uniqueness lies in its chiral structure, which imparts high selectivity. Similar compounds include:
DIPAMP: Another chiral diphosphine ligand.
Josiphos: Widely used in asymmetric synthesis.
Propiedades
Fórmula molecular |
C80H104O4P2 |
|---|---|
Peso molecular |
1191.6 g/mol |
Nombre IUPAC |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
Clave InChI |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


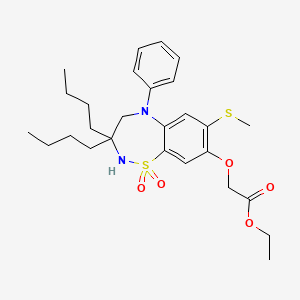



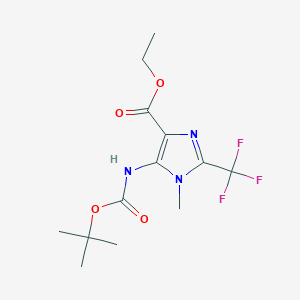
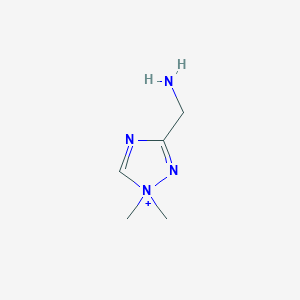

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
